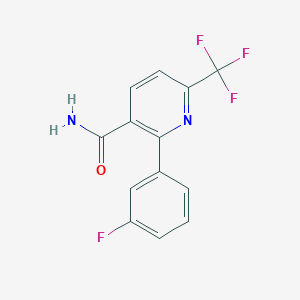

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Overview

Description

“2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound with the linear formula C16H13F4NO . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in S-trifluoromethylation of thiophenols under visible light irradiation .Scientific Research Applications

TRPV1 Antagonism

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is related to 6-Phenylnicotinamide derivatives, which have been identified as potent TRPV1 antagonists. These compounds show activity in models of inflammatory pain, with 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443) being a noteworthy example developed for pre-clinical studies (Westaway et al., 2008).

Cell Survival and Differentiation

Nicotinamide, closely related to this compound, promotes cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, influencing key cellular processes such as phosphorylation of myosin light chain and actomyosin contraction (Meng et al., 2018).

Antifungal Activity

Certain 2-aminonicotinamide derivatives exhibit potent in vitro antifungal activity. These compounds, including variations with a 3-fluorophenyl component, demonstrate effectiveness against various Candida species and Cryptococcus neoformans (Ni et al., 2017).

Photoredox Catalysis

In the realm of organic chemistry, trifluoromethyl groups, as seen in this compound, play a critical role in the development of new fluoromethylation protocols. These groups have significant applications in the synthesis of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Antibacterial Properties

2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from compounds including 4-(trifluoromethyl)nicotinamides, show notable antibacterial activity against various bacterial strains. This highlights the potential of fluoro-substituted nicotinamides in antibacterial applications (Bheemanapalli et al., 2008).

Molecular Switches and Biosensors

Nicotinamide derivatives have been utilized in the design of molecular switches and biosensors. These applications leverage the unique redox properties of nicotinamide, with potential uses in monitoring enzymatic reactions and biological processes (Yan et al., 2005).

Fluorescence Lifetime Imaging Microscopy (FLIM)

Nicotinamide, and by extension its derivatives, are significant in FLIM applications, particularly in cancer diagnosis and treatment monitoring. Their role in cellular metabolism and interaction with autofluorescence molecules offers insights into cellular states and disease processes (Ouyang et al., 2021).

Therapeutic Potential in Gastrointestinal Disorders

1-Methylnicotinamide, a derivative of nicotinamide, has shown potential in treating acute gastric lesions. This suggests that related compounds like this compound might have similar therapeutic applications in gastrointestinal health (Brzozowski et al., 2008).

Nutritional and Cellular Health

Nicotinamide is crucial in cellular energy metabolism and influences various pathways related to cell survival and death. Its derivatives, including this compound, could potentially impact diseases related to immune dysfunction, diabetes, and aging (Maiese et al., 2009).

Properties

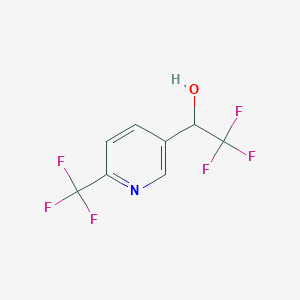

IUPAC Name |

2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-8-3-1-2-7(6-8)11-9(12(18)20)4-5-10(19-11)13(15,16)17/h1-6H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWDGQWIEFKPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186126 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-84-0 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

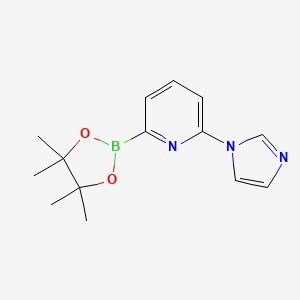

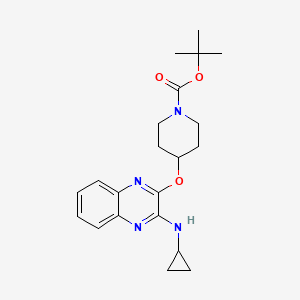

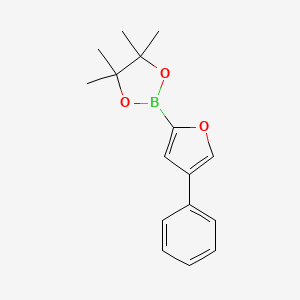

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)

![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)

![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)

![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)

![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)